Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 6125-36-6
VCID: VC2012809
InChI: InChI=1S/C8H9ClN2O3S/c1-4-6(7(13)14-2)15-8(10-4)11-5(12)3-9/h3H2,1-2H3,(H,10,11,12)
SMILES: CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC
Molecular Formula: C8H9ClN2O3S
Molecular Weight: 248.69 g/mol

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.: 6125-36-6

Cat. No.: VC2012809

Molecular Formula: C8H9ClN2O3S

Molecular Weight: 248.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate - 6125-36-6

Specification

CAS No. 6125-36-6
Molecular Formula C8H9ClN2O3S
Molecular Weight 248.69 g/mol
IUPAC Name methyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C8H9ClN2O3S/c1-4-6(7(13)14-2)15-8(10-4)11-5(12)3-9/h3H2,1-2H3,(H,10,11,12)
Standard InChI Key LERXBCQPIAOSSM-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC
Canonical SMILES CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC

Introduction

Physical and Chemical Properties

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 6125-36-6) is a thiazole-based compound characterized by its unique molecular structure containing a thiazole ring with specific functional groups. The compound's key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methyl 2-[(Chloroacetyl)amino]-4-Methyl-1,3-Thiazole-5-Carboxylate

PropertyValue
CAS Number6125-36-6
Molecular FormulaC₈H₉ClN₂O₃S
Molecular Weight248.69 g/mol
IUPAC NameMethyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Chemical StructureThiazole ring with chloroacetyl amino group at position 2, methyl at position 4, and methyl carboxylate at position 5
AppearanceNot reported in literature
SolubilitySoluble in common organic solvents including dichloromethane and dimethylformamide

The compound contains several reactive functional groups, including the methyl ester group, which can undergo hydrolysis to form the corresponding carboxylic acid, and the chloroacetyl group, which can participate in nucleophilic substitution reactions .

Synthesis Methods

General Synthetic Routes

The synthesis of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. Based on related thiazole derivatives, potential synthetic routes can be outlined as follows:

Method 1: Direct Acylation of Aminothiazole
This approach involves the acylation of methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with chloroacetyl chloride in the presence of a suitable base.

Method 2: One-Pot Synthesis
A more efficient approach may involve a one-pot procedure similar to that used for related 2-substituted-4-methylthiazole-5-carboxylates, starting from ethyl acetoacetate, N-bromosuccinimide, and appropriate thiourea derivatives .

Starting Materials and Intermediates

The key starting material for most syntheses is methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which itself can be synthesized through various established methods. One common approach involves the reaction of α-haloketones with thiourea or its derivatives .

For the synthesis of the target compound, the following materials are typically required:

  • Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

  • Chloroacetyl chloride

  • Base (triethylamine or potassium carbonate)

  • Appropriate solvents (dichloromethane or DMF)

Structural Analogs and Comparative Properties

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate shares structural similarities with several thiazole derivatives that have established biological activities. Table 2 presents a comparison with related compounds.

Table 2: Structural Comparison with Related Thiazole Derivatives

CompoundStructural DifferenceMolecular Weight (g/mol)Notable Properties
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylateReference compound248.69Subject of this review
Ethyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylateEthyl ester instead of methyl ester262.72Similar reactivity profile
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acidLacks chloroacetyl group, has free carboxylic acid158.18Building block for thiazole syntheses
Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylateLacks chloroacetyl group172.20Precursor for acylated derivatives
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acidDifferent chlorinated substituent282.75Anti-diabetic and anti-inflammatory properties

Research Methodologies and Experimental Findings

Analytical Characterization Techniques

Comprehensive characterization of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically employs several analytical techniques:

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR spectroscopy for structure confirmation

    • FT-IR spectroscopy to identify functional groups (C=O stretch at 1680-1700 cm⁻¹ and N-H bending at approximately 1540 cm⁻¹)

    • Mass spectrometry for molecular weight confirmation

  • Crystallographic Analysis:

    • X-ray crystallography to confirm three-dimensional structure and bond parameters

Biological Evaluation Methods

Based on protocols used for related thiazole derivatives, the following methods may be employed to evaluate the biological activities of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate:

  • In vitro assays:

    • Enzyme inhibition assays (e.g., for anti-inflammatory activity)

    • Antimicrobial susceptibility testing using broth microdilution methods

    • Cell viability assays using cancer cell lines to assess antiproliferative effects

  • In vivo models:

    • Streptozotocin-induced diabetic rat models for evaluating antidiabetic properties

    • Carrageenan-induced paw edema for anti-inflammatory activity

    • Xenograft models for anticancer efficacy

Structure-Based Drug Design and Molecular Interactions

The structural characteristics of methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate make it a potential candidate for structure-based drug design. The compound contains several key functional groups that may interact with biological targets:

  • Hydrogen bond interactions: The amide NH and carbonyl groups can participate in hydrogen bonding with target proteins.

  • Electrophilic center: The chloromethyl group presents a potential site for covalent interactions with nucleophilic residues in target proteins.

  • Aromatic interactions: The thiazole ring can engage in π-stacking interactions with aromatic amino acid residues in protein binding pockets.

These features may be exploited in the development of more potent and selective therapeutic agents through rational drug design approaches.

Future Research Directions

Several promising avenues for future research on methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be identified:

  • Comprehensive biological profiling: Systematic evaluation of the compound's pharmacological activities across multiple therapeutic areas.

  • Structure optimization: Development of structural analogs with enhanced potency and selectivity for specific biological targets.

  • Mechanism of action studies: Investigation of the molecular mechanisms underlying the compound's biological effects.

  • Drug delivery formulations: Development of appropriate formulations to enhance bioavailability and targeted delivery.

  • Combination therapy approaches: Exploration of potential synergistic effects when used in combination with established therapeutic agents.

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